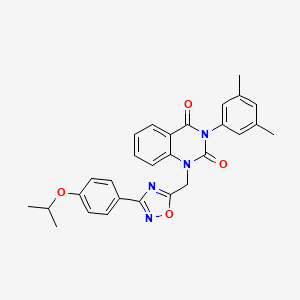

3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

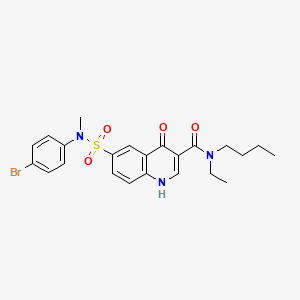

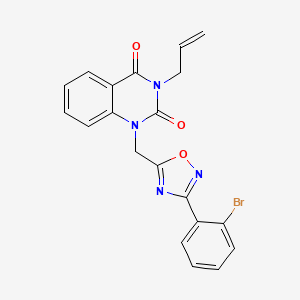

3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: , often referred to as “Compound X” , belongs to the quinazoline family. Its chemical structure combines a quinazoline core with an oxadiazole ring and aromatic substituents. The compound’s unique arrangement of functional groups contributes to its diverse applications.

Preparation Methods

Synthetic Routes::

Condensation Reaction:

Industrial Production:

Chemical Reactions Analysis

Reactivity::

Oxidation: Compound X can undergo oxidative transformations, yielding various derivatives.

Reduction: Reduction of the quinazoline core or the oxadiazole ring modifies its properties.

Substitution: Aromatic substitution reactions allow for functionalization.

Oxidation: Oxone (potassium peroxymonosulfate), manganese dioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Lewis acids (e.g., AlCl₃), nucleophilic reagents (e.g., amines), and heat.

- Oxidation: Hydroxyquinazolines, quinazolinones.

- Reduction: Dihydroquinazolines.

- Substitution: Various aryl-substituted derivatives.

Scientific Research Applications

Compound X finds applications in:

Medicine: Investigated as potential anticancer agents due to their kinase inhibition properties.

Chemical Biology: Used as fluorescent probes for cellular imaging.

Materials Science: Employed in organic electronics and photovoltaics.

Agrochemicals: Studied for pesticidal activity.

Mechanism of Action

Molecular Targets: Compound X interacts with protein kinases, affecting cell signaling pathways.

Pathways: Inhibition of kinases involved in cell proliferation, apoptosis, and angiogenesis.

Comparison with Similar Compounds

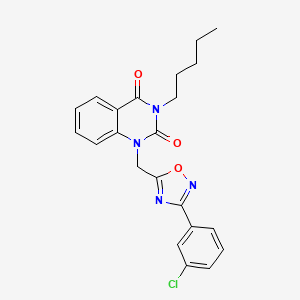

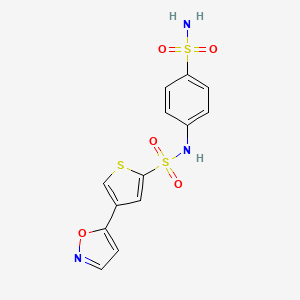

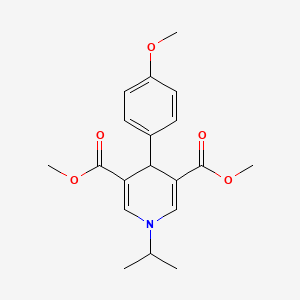

Similar Compounds:

Uniqueness: Compound X’s hybrid structure combines features of both quinazolines and oxadiazoles, making it distinct.

Remember, Compound X’s versatility continues to inspire research across disciplines, and its potential impact remains an exciting area of study.

: Reference 1 (if available). : Reference 2 (if available). : Reference 3 (if available).

Properties

Molecular Formula |

C28H26N4O4 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

3-(3,5-dimethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C28H26N4O4/c1-17(2)35-22-11-9-20(10-12-22)26-29-25(36-30-26)16-31-24-8-6-5-7-23(24)27(33)32(28(31)34)21-14-18(3)13-19(4)15-21/h5-15,17H,16H2,1-4H3 |

InChI Key |

UKALEVGKYFWUKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[(2,4-dihydroxy-5,6,7,8-tetrahydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11202604.png)

![7-(2-Chloro-6-fluorophenyl)-5-(4-methoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11202614.png)

![1-{6-[2-(cyclopentylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B11202623.png)

![ethyl 4-({[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B11202632.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11202641.png)

![2-methyl-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11202643.png)

![(7S)-10-(sec-butylamino)-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B11202650.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11202651.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B11202660.png)